(2-Aminothiophen-3-yl)(pyridin-4-yl)methanone
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Overview
Description
(2-Aminothiophen-3-yl)(pyridin-4-yl)methanone is an organic compound that features a thiophene ring substituted with an amino group at the 2-position and a pyridine ring at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Aminothiophen-3-yl)(pyridin-4-yl)methanone typically involves the condensation of a nucleophilic organometallic species with an electrophilic aldehyde or carboxylic acid derivative. One common method involves the use of Grignard reagents, where the thiophene derivative is reacted with a pyridine aldehyde under controlled conditions . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
(2-Aminothiophen-3-yl)(pyridin-4-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols .
Scientific Research Applications
(2-Aminothiophen-3-yl)(pyridin-4-yl)methanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism by which (2-Aminothiophen-3-yl)(pyridin-4-yl)methanone exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that regulate cellular processes .
Comparison with Similar Compounds
Similar Compounds
(2-Aminopyrimidin-4-yl)(pyridin-4-yl)methanone: Similar in structure but with a pyrimidine ring instead of a thiophene ring.
Thieno[3,2-d]pyrimidine derivatives: These compounds share the thiophene ring but have different substituents and functional groups.
Uniqueness
(2-Aminothiophen-3-yl)(pyridin-4-yl)methanone is unique due to its specific combination of the thiophene and pyridine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C10H8N2OS |
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Molecular Weight |
204.25 g/mol |
IUPAC Name |
(2-aminothiophen-3-yl)-pyridin-4-ylmethanone |
InChI |
InChI=1S/C10H8N2OS/c11-10-8(3-6-14-10)9(13)7-1-4-12-5-2-7/h1-6H,11H2 |
InChI Key |
PYZDOOQBDCYVPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C(=O)C2=C(SC=C2)N |
Origin of Product |
United States |
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